molecular formula C14H22O3 B12705706 Ethyl 1-isopropyl-4-methylspiro(bicyclo(3.1.0)hexane-3,2'-oxirane)-3'-carboxylate CAS No. 94030-85-0

Ethyl 1-isopropyl-4-methylspiro(bicyclo(3.1.0)hexane-3,2'-oxirane)-3'-carboxylate

Cat. No.: B12705706
CAS No.: 94030-85-0
M. Wt: 238.32 g/mol
InChI Key: WWOIOOMYUBAKDI-UHFFFAOYSA-N
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Description

Ethyl 1-isopropyl-4-methylspiro(bicyclo(3.1.0)hexane-3,2’-oxirane)-3’-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including synthetic chemistry and pharmaceuticals. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-isopropyl-4-methylspiro(bicyclo(3.1.0)hexane-3,2’-oxirane)-3’-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. This is followed by esterification to introduce the ethyl carboxylate group. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of method would depend on factors such as the availability of starting materials, cost, and environmental considerations. Industrial synthesis would also focus on maximizing efficiency and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-isopropyl-4-methylspiro(bicyclo(3.1.0)hexane-3,2’-oxirane)-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the ester group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the spirocyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

Ethyl 1-isopropyl-4-methylspiro(bicyclo(31

    Chemistry: As a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.

    Biology: Investigating its biological activity and potential as a lead compound for drug development.

    Medicine: Exploring its therapeutic potential, particularly in areas such as anti-inflammatory or anticancer research.

    Industry: Potential use in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 1-isopropyl-4-methylspiro(bicyclo(3.1.0)hexane-3,2’-oxirane)-3’-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic esters and related structures, such as:

  • Ethyl 1-isopropyl-4-methylspiro(bicyclo(3.1.0)hexane-3,2’-oxirane)-3’-carboxylate analogs with different substituents.
  • Spirocyclic compounds with different core structures but similar functional groups.

Uniqueness

The uniqueness of Ethyl 1-isopropyl-4-methylspiro(bicyclo(310)hexane-3,2’-oxirane)-3’-carboxylate lies in its specific spirocyclic framework and the combination of functional groups, which confer distinct chemical and physical properties

Properties

CAS No.

94030-85-0

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

ethyl 4-methyl-1-propan-2-ylspiro[bicyclo[3.1.0]hexane-3,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C14H22O3/c1-5-16-12(15)11-14(17-11)7-13(8(2)3)6-10(13)9(14)4/h8-11H,5-7H2,1-4H3

InChI Key

WWOIOOMYUBAKDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CC3(CC3C2C)C(C)C

Origin of Product

United States

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